
5-Brom-2-isobutoxypyridin
Übersicht
Beschreibung
5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. 5-Bromo-2-isobutoxypyridine is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Kreuzkupplungsreaktionen
5-Brom-2-isobutoxypyridin: ist eine wertvolle Verbindung in der organischen Synthese, insbesondere bei Suzuki-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Die Bromgruppe in dieser Verbindung wirkt als gute Abgangsgruppe und erleichtert die Kupplung mit Organobor-Reagenzien.
Medizinische Chemie: Medikamentenentwicklung
In der Medikamentenentwicklung dient This compound als Baustein für die Herstellung neuartiger pharmazeutischer Verbindungen. Sein Pyridinring ist ein häufiges Motiv in Medikamenten, und der Bromsubstituent kann weiter modifiziert werden, um die biologische Aktivität potenzieller Therapeutika zu verbessern.
Materialwissenschaften: Synthese von Flüssigkristallen
Die strukturellen Merkmale der Verbindung machen sie geeignet für die Synthese von chiralen Dotierstoffen, die in Flüssigkristallen verwendet werden . Diese Materialien sind für Display-Technologien von entscheidender Bedeutung, und die Fähigkeit, die Eigenschaften von Flüssigkristallen mit solchen Dotierstoffen fein abzustimmen, ist von großer industrieller Bedeutung.
Biochemie: Studien zur Enzyminhibition
In der Biochemie kann This compound zur Untersuchung der Enzyminhibition verwendet werden . Durch die Einarbeitung dieser Verbindung in Substrate oder Inhibitoren können Forscher die Wechselwirkung mit bestimmten Enzymen untersuchen, was für das Verständnis von Krankheitsmechanismen und die Entwicklung von Medikamenten grundlegend ist.
Chemische Biologie: Boronsäurederivate
Diese Verbindung ist entscheidend für die Synthese von Boronsäurederivaten, die Anwendungen in der chemischen Biologie haben . Diese Derivate werden in verschiedenen biochemischen Assays verwendet und können als molekulare Sonden oder Sensoren fungieren.
Industrielle Chemie: Katalysatorentwicklung
This compound: wird auch bei der Entwicklung von Katalysatoren für industrielle chemische Reaktionen eingesetzt . Von dieser Verbindung abgeleitete Katalysatoren können die Effizienz und Selektivität chemischer Prozesse verbessern, was zu einer nachhaltigeren Produktion führt.
Supramolekulare Chemie: Wirt-Gast-Systeme
In der supramolekularen Chemie kann die Verbindung zur Gestaltung von Wirt-Gast-Systemen beitragen . Ihre Fähigkeit, über nicht-kovalente Bindungen mit anderen Molekülen zu interagieren, ermöglicht den Aufbau komplexer molekularer Anordnungen mit spezifischen Funktionen.
Polymerscience: Monomersynthese
Schließlich kann This compound als Monomer in der Polymersynthese fungieren. Polymere, die Pyridin-Einheiten enthalten, weisen einzigartige elektronische Eigenschaften auf und können in verschiedenen Anwendungen eingesetzt werden, von leitfähigen Materialien bis hin zu biokompatiblen Oberflächen.
Wirkmechanismus
Target of Action
It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action of 5-Bromo-2-isobutoxypyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-isobutoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 5-Bromo-2-isobutoxypyridine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 5-Bromo-2-isobutoxypyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-Bromo-2-isobutoxypyridine can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-isobutoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 5-Bromo-2-isobutoxypyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-isobutoxypyridine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-isobutoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 5-Bromo-2-isobutoxypyridine has been associated with changes in cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-isobutoxypyridine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 5-Bromo-2-isobutoxypyridine can exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-2-isobutoxypyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to the formation of various metabolites, which can have different biological activities. The metabolic pathways of 5-Bromo-2-isobutoxypyridine also involve the participation of cofactors, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of 5-Bromo-2-isobutoxypyridine within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can influence its localization and accumulation within different cellular compartments, affecting its overall activity .
Subcellular Localization
The subcellular localization of 5-Bromo-2-isobutoxypyridine is an important determinant of its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-Bromo-2-isobutoxypyridine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNKNXWZBYWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

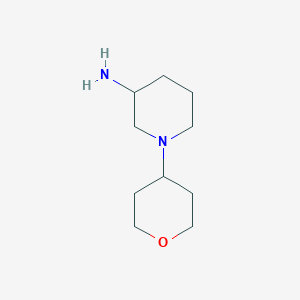
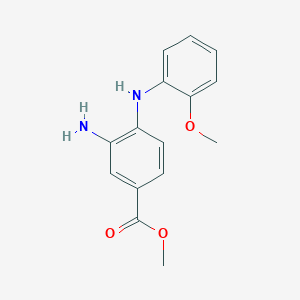
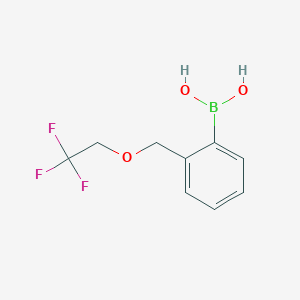

![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)
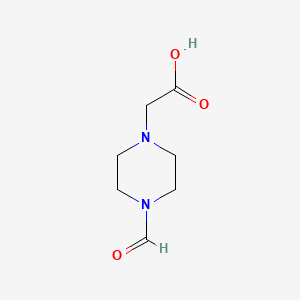
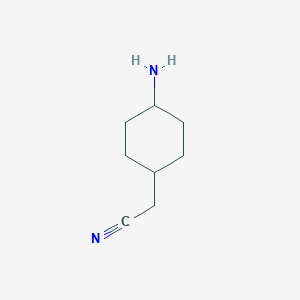
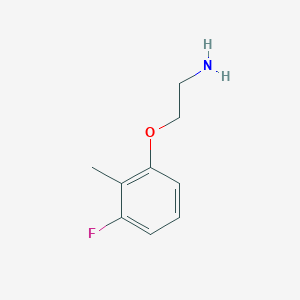

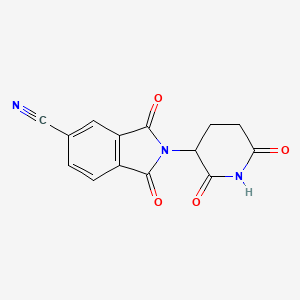
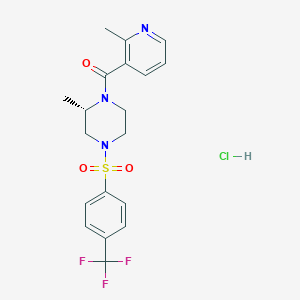
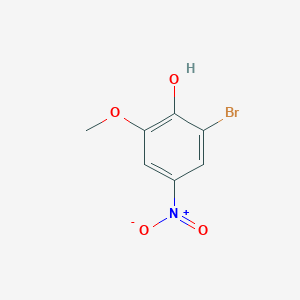
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)
